Beta-Amyloid (3-42)
Description
Properties
Molecular Weight |
4327.9 |
|---|---|
sequence |
EFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA |
Origin of Product |
United States |
Scientific Research Applications
Aggregation Properties
Aggregation Kinetics
Research indicates that Aβ(3-42) exhibits distinct aggregation kinetics compared to its full-length counterpart, Aβ(1-42). Studies using Thioflavin-T fluorescence assays have demonstrated that Aβ(3-42) aggregates more slowly than Aβ(1-42), suggesting it may inhibit the aggregation of full-length peptides during early stages. Specifically, when mixed with Aβ(1-42), Aβ(3-42) delays the formation of β-sheets, which are crucial for amyloid fibril formation .
Comparison of Aggregation Rates
The following table summarizes the aggregation rates of various amyloid-beta peptides:
| Peptide | Time to Maximum Fluorescence (hours) | T50 Value (hours) |
|---|---|---|
| Aβ(1-42) | 3 | < 3 |
| Aβ(3-42) | Much slower | > 4.8 |
| Mixture (Aβ(1-42):Aβ(3-42) 2:1 | Similar to Aβ(3-42) alone | ~4.8 |
These findings highlight the unique behavior of Aβ(3-42) in modulating the aggregation dynamics of other amyloid peptides.
Neurotoxicity and Cellular Effects
Cell Viability Studies
In vitro studies have shown that Aβ(3-42) can induce cytotoxicity in neuronal cell lines. For example, when treated with varying concentrations of Aβ peptides, including Aβ(3-42), significant reductions in cell viability were observed. The MTT assay results indicated that cell viability decreased to approximately 48% with Aβ(3-42) treatment compared to untreated controls .
Mechanisms of Neurotoxicity
The neurotoxic effects of Aβ peptides are primarily attributed to their ability to form oligomers that disrupt cellular function. Studies suggest that N-terminal modifications, such as those seen in Aβ(3-42), may enhance the peptide's propensity to aggregate into toxic oligomers, further contributing to neuronal cell death .
Therapeutic Implications
Target for Drug Development
Given its role in plaque formation and neurotoxicity, Aβ(3-42) is being explored as a potential target for therapeutic interventions in Alzheimer's disease. Recent clinical trials have focused on antibodies targeting pyroglutamate-modified forms of amyloid-beta, including those derived from Aβ(3-42). These trials aim to reduce amyloid plaque burden and improve cognitive function in patients with AD .
Synthetic Peptide Development
The synthesis of modified peptides like pyroglutamate-Aβ(3-42) is crucial for understanding their biological roles and developing targeted therapies. Novel synthetic methods have been established to produce these peptides reliably for further biochemical and neuropathological studies .
Case Studies and Research Findings
Several studies have documented the implications of Aβ(3-42) in Alzheimer's research:
- Aggregation Study : An investigation into the aggregation kinetics revealed that mixtures of Aβ(1-42) and Aβ(3-42) showed delayed β-sheet formation, indicating a potential inhibitory effect on plaque development .
- Neurotoxicity Assessment : Research comparing the cytotoxic effects of different amyloid-beta variants demonstrated that Aβ(3-42) significantly reduced neuronal viability, underscoring its relevance in AD pathology .
- Therapeutic Targeting : Clinical trials targeting modified forms of amyloid-beta have shown promise in reducing cognitive decline associated with AD, highlighting the importance of understanding peptides like Aβ(3-42) .
Chemical Reactions Analysis
Aggregation Mechanisms
Beta-Amyloid (3-42) undergoes a series of chemical reactions that facilitate its aggregation into oligomers and fibrils. These reactions are influenced by various factors, including concentration, temperature, and the presence of metal ions or other peptides.
-
Primary Nucleation : This is the initial step where monomers of Beta-Amyloid (3-42) come together to form small aggregates. The presence of other amyloid peptides can significantly accelerate this process.
-
Secondary Nucleation : Once small aggregates form, they can serve as templates for further aggregation, leading to larger fibrils. Studies have shown that fibrils formed from Beta-Amyloid (3-42) can catalyze the aggregation of other amyloid-beta peptides, such as Aβ(1-42) .
Pyroglutamate Modification
The modification of Beta-Amyloid (3-42) to form pyroglutamate (pE) variants significantly alters its aggregation kinetics. Pyroglutamate-modified Aβ(3-42) exhibits accelerated fibril formation compared to its unmodified counterpart. This modification increases hydrophobicity and decreases electrostatic repulsion, leading to faster aggregation rates .
Chemical Stability
The stability of Beta-Amyloid (3-42) is sensitive to environmental conditions such as pH and temperature. It is also prone to proteolytic degradation, which can affect its biological activity and aggregation behavior .
Aggregation Kinetics
Research has demonstrated that Beta-Amyloid (3-42) aggregates at different rates depending on its concentration and the presence of other peptides:
| Peptide Mixture | T50 (time to reach 50% maximum fluorescence intensity) |
|---|---|
| Aβ(1-42) | ~2 hours |
| Aβ(3-42) | Significantly longer than Aβ(1-42), indicating slower aggregation . |
In mixtures of Aβ(1-42) and Aβ(3-42), the aggregation kinetics are altered, suggesting that Aβ(3-42) can inhibit the aggregation of full-length Aβ(1-42) during early phases .
Neurotoxicity Studies
Beta-Amyloid (3-42) has been shown to induce lipid peroxidation in neuronal membranes more effectively than other forms, such as Aβ(1-42). This property contributes to its neurotoxic effects, leading to increased cytosolic reactive oxygen species .
Structural Analysis
Structural studies using techniques like nuclear magnetic resonance spectroscopy reveal that Beta-Amyloid (3-42) adopts a beta-sheet conformation critical for fibril formation. The presence of pyroglutamate modifies this structure, enhancing its tendency to aggregate into more stable fibrils .
Comparison with Similar Compounds
Comparison with Similar Beta-Amyloid Variants
Beta-Amyloid (3-42) is part of a family of Aβ peptides with varying lengths and modifications. Below is a detailed comparison with key variants:
Table 1: Comparative Analysis of Beta-Amyloid Variants
Key Findings:
Aβ(1-42) vs. Aβ(3-42) :
- Aβ(3-42) aggregates faster and is more toxic due to pyroGlu3 .
- CSF levels of Aβ(1-42) are lower in AD, while Aβ(3-42) is elevated in AD and Down’s syndrome .
- Aβ(3-42) is less frequently used as a standalone biomarker but contributes to plaque pathology .
Truncated Variants (e.g., Aβ(17-42)) :
- Shorter peptides like Aβ(17-42) show reduced aggregation and toxicity, likely due to the absence of hydrophobic C-terminal domains critical for fibril formation .
Pyroglutamate-Modified Aβ :
- Aβ(pE3-42) shares properties with Aβ(3-42) but exhibits even greater stability and cytotoxicity, making it a potent driver of neurodegeneration .
Table 2: Drug Efficacy Against Aβ Variants
- Resistance to Therapies : Aβ(3-42)’s pyroGlu3 modification may reduce susceptibility to agents targeting the N-terminal of Aβ(1-42), such as antibodies like Aducanumab .
Biomarker Utility in Differential Diagnosis
Beta-Amyloid (3-42) has distinct diagnostic implications:
- AD vs.
- Overlap with Tauopathies : Aβ(3-42) correlates with phosphorylated tau (p-tau) in AD, whereas iNPH and Lewy body dementias (LBDs) show lower Aβ(3-42) and higher t-tau .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) of Beta-Amyloid (3-42)
The primary method for synthesizing Beta-Amyloid (3-42) peptides is solid-phase peptide synthesis (SPPS), which allows for stepwise assembly of the peptide chain on a resin support.
Microwave-Assisted SPPS:
A recent advancement involves microwave-assisted SPPS, which significantly improves synthesis efficiency by reducing reaction times and suppressing peptide aggregation during synthesis. This method enhances coupling reagent accessibility and increases peptide yield from approximately 20% to 70%, while reducing amino acid coupling times to about 5 minutes per cycle. Using microwave-assisted SPPS, Beta-Amyloid (3-42) peptides can be synthesized in approximately 6.5 hours with yields around 71%.Coupling Strategy:
The initial C-terminal amino acid is conjugated to the resin using symmetric anhydride activation, which facilitates subsequent sequential addition of amino acids to produce N-terminally truncated peptides like Beta-Amyloid (3-42). This approach avoids complicated N-terminal cleavage and glutamate cyclization steps, streamlining synthesis.
Post-Synthesis Solubilization and Monomerization
After chemical synthesis, the dry peptide must be solubilized and monomerized to erase any pre-existing aggregates or structural conformations that could seed unwanted aggregation.
Use of Hexafluoroisopropanol (HFIP):
HFIP is employed to dissolve lyophilized Beta-Amyloid (3-42) peptide powder, effectively breaking down β-sheet structures and aggregates into monomeric forms. This step is critical for controlling the starting structural state of the peptide and ensuring reproducibility in downstream aggregation experiments.Dimethyl Sulfoxide (DMSO) Solubilization:
Following HFIP treatment, the peptide is dried and re-solubilized in DMSO to maintain the monomeric state. This preparation allows for controlled dilution into aqueous buffers or cell culture media for further aggregation or functional studies.
Controlled Aggregation Protocols
The aggregation state of Beta-Amyloid (3-42) is pivotal for studying its biological effects. Protocols have been developed to produce homogeneous preparations of unaggregated monomers, oligomers, and fibrils.
| Aggregation State | Preparation Conditions | Key Features |
|---|---|---|
| Unaggregated (Monomeric) | DMSO-solubilized peptide diluted immediately into experimental buffer/media | Peptide remains largely monomeric; used for baseline functional assays |
| Oligomeric | Incubation in phenol red-free cell culture media (e.g., Ham’s F-12) under controlled conditions | Produces soluble oligomeric assemblies, identified by atomic force microscopy (AFM); oligomers are significantly neurotoxic compared to monomers |
| Fibrillar | Incubation in acidic conditions (e.g., 10 mM HCl) with physiological salt concentrations (e.g., 150 mM NaCl) | Leads to formation of amyloid fibrils and “plaques-in-a-dish”; fibrils are less neurotoxic than oligomers but are the hallmark of amyloid pathology |
These protocols rely heavily on AFM for morphological characterization, ensuring that the peptide assemblies are structurally homogeneous and suitable for comparative studies.
Summary of Preparation Workflow
| Step | Description | Key Reagents/Equipment | Outcome |
|---|---|---|---|
| 1. Peptide Synthesis | Microwave-assisted SPPS with symmetric anhydride activation | Microwave peptide synthesizer, resin, amino acids | High-yield Beta-Amyloid (3-42) peptide |
| 2. Monomerization | HFIP treatment to dissolve and break aggregates | HFIP, glass syringes, sonicator | Monomeric peptide stock |
| 3. Solubilization | Dissolution in DMSO | DMSO, microcentrifuge tubes | Stable monomeric peptide solution |
| 4. Aggregation Control | Incubation under specific buffer conditions for oligomers or fibrils | Cell culture media, acidic buffers, salts | Defined oligomeric or fibrillar assemblies |
| 5. Characterization | AFM imaging, SDS-PAGE, neurotoxicity assays | AFM instrument, electrophoresis apparatus, cell culture systems | Confirmation of peptide assembly and bioactivity |
| 6. Optional Labeling | Fluorescent dye conjugation for imaging | Alexa Fluor 488 labeling kits | Fluorescently labeled oligomers retaining function |
Research Findings and Implications
Microwave-assisted SPPS reduces synthesis time and increases yield, facilitating the production of Beta-Amyloid (3-42) for research.
The initial monomerization step using HFIP is essential to erase previous aggregation states, ensuring reproducibility in aggregation studies.
Controlled aggregation protocols yield distinct Beta-Amyloid (3-42) assemblies with differing neurotoxic profiles, with oligomers showing the highest toxicity in vitro.
Fluorescent labeling of oligomers provides a valuable tool for studying cellular uptake and mechanisms of toxicity without altering peptide structure or function.
Q & A
Q. How should hypotheses and research questions be aligned when investigating Beta-Amyloid (3-42) clearance mechanisms?
- Answer: Operationalize hypotheses to directly address research questions. For example, if the question is “Does enhanced glymphatic function reduce Beta-Amyloid (3-42) burden?”, the hypothesis should specify measurable outcomes (e.g., CSF Aβ42 levels via ELISA). Methodological coherence between questions and hypotheses ensures data validity .
Data Presentation and Reproducibility
- Referencing Guidelines: Follow journal-specific formats (e.g., APA, ACS) for citations. For Beta-Amyloid (3-42) protocols, cite primary sources detailing solubilization and aggregation methods .
- Reproducibility Checklist: Include peptide source, lot number, buffer recipes, and equipment settings (e.g., sonication power, centrifugation speed) in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
